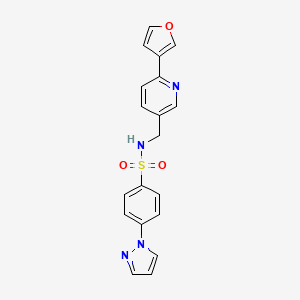

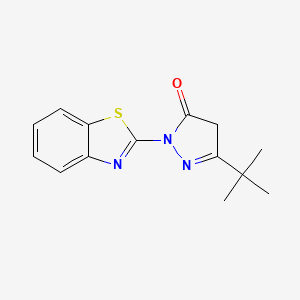

![molecular formula C19H21NO4 B2708990 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide CAS No. 1172803-78-9](/img/structure/B2708990.png)

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide” is a chemical compound with the molecular formula C17H17NO4. It contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported. For example, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Molecular Structure Analysis

The molecular structure of compounds containing a benzo[d][1,3]dioxol-5-yl group has been studied. For instance, the naphthalene ring and 1,2-methylenedioxybenxene ring in a related compound are not coplanar, with a dihedral angle of 53.5 .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” have been studied. For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane involved a reaction with NaHSe .Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to “this compound” have been analyzed. For example, the IR, NMR, and mass spectrometry of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane were studied .Wissenschaftliche Forschungsanwendungen

Anticonvulsant and Neuroprotective Properties

A study by Hassan et al. (2012) on a series of N-(substituted benzothiazol-2-yl)amide derivatives, including compounds structurally related to N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide, found that these compounds exhibit significant anticonvulsant and neuroprotective effects. One compound in particular showed promising results in reducing levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating a potential lead for safer and effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

Endothelin Receptor Antagonism

Murugesan et al. (1998) discovered that substitutions on N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide led to the identification of biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists. These compounds, with modifications structurally akin to this compound, demonstrated improved binding and functional activity as endothelin receptor antagonists, suggesting applications in treating diseases mediated by endothelin, such as hypertension and vascular disorders (Murugesan et al., 1998).

Cerebral Protective Agents

Tatsuoka et al. (1992) synthesized a series of 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides, closely related to this compound, which showed significant antilipidperoxidation activities and protective effects against hypobaric hypoxia in mice. These compounds were evaluated for their potential as cerebral protective agents, indicating their use in preventing or treating cerebral damage due to oxygen deprivation or other neurodegenerative conditions (Tatsuoka, Suzuki, Imao, Satoh, Ishihara, Hirotsu, Kihara, Hatta, Horikawa, & Sumoto, 1992).

Vasospasm Prevention

Zuccarello et al. (1996) investigated the effectiveness of endothelin receptor antagonists in preventing subarachnoid hemorrhage-induced cerebral vasospasm. The study included compounds with pharmacophoric similarities to this compound, demonstrating that oral administration of these antagonists significantly reduced the magnitude of cerebral constriction. This suggests potential applications in treating vasospasm following subarachnoid hemorrhage, a serious complication that can lead to cerebral ischemia (Zuccarello, Soattin, Lewis, Breu, Hallak, & Rapoport, 1996).

Zukünftige Richtungen

The future directions for research on “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the design of new substituted cinnamides bearing a Piperonal moiety and screening for molecular prediction properties could be a promising direction .

Eigenschaften

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-2-16(14-6-4-3-5-7-14)19(21)20-10-11-22-15-8-9-17-18(12-15)24-13-23-17/h3-9,12,16H,2,10-11,13H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZRLLAIKMLBEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

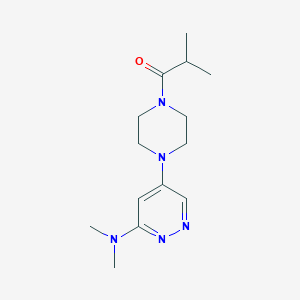

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2708908.png)

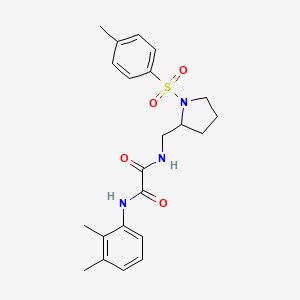

![N-butyl-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2708913.png)

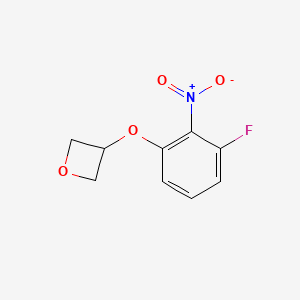

![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2708917.png)

![9-(2-methoxyphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2708919.png)

methylboronic acid](/img/structure/B2708922.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B2708924.png)

![7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2708926.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2708930.png)